(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride
Overview
Description
(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride: is a chemical compound known for its unique structure and properties It is a chiral amine with two phenyl groups attached to an ethylamine backbone, and it exists as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride typically involves the reaction of benzyl cyanide with dimethylamine under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide group is replaced by the dimethylamine group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or primary amines, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and other amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the study of stereochemistry and chiral resolution techniques.
Biology:
- Investigated for its potential role in neurotransmitter modulation and receptor binding studies.
- Used in the synthesis of biologically active compounds for pharmacological research.
Medicine:
- Explored for its potential therapeutic applications in treating neurological disorders.
- Studied for its effects on the central nervous system and potential as a drug candidate.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. The exact pathways and molecular targets are still under investigation, but it is thought to influence the release and uptake of neurotransmitters, thereby affecting neuronal signaling and function.
Comparison with Similar Compounds
N,N-Dimethyl-1-phenylethylamine hydrochloride: Similar structure but with only one phenyl group.
N,N-Dimethyl-2-phenylethylamine hydrochloride: Similar structure but with the phenyl group attached to a different carbon atom.
N,N-Dimethyl-1,2-diphenylethylamine: The free base form without the hydrochloride salt.
Uniqueness:
- The presence of two phenyl groups attached to the ethylamine backbone makes (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride unique in its chemical and physical properties.
- Its chiral nature adds to its uniqueness, making it valuable in stereochemical studies and applications.
- The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
1,2-diphenylethyl(dimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16H,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIHKZMKDNVEIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)C(CC1=CC=CC=C1)C2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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